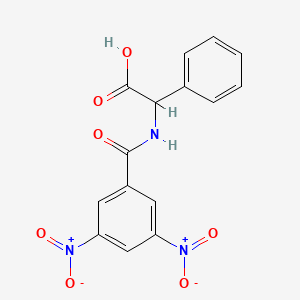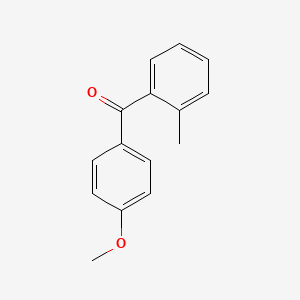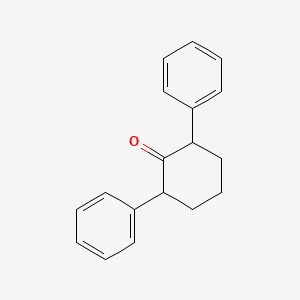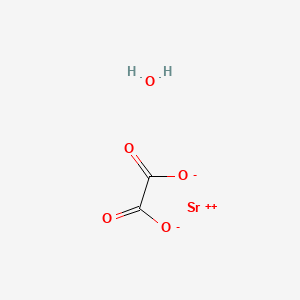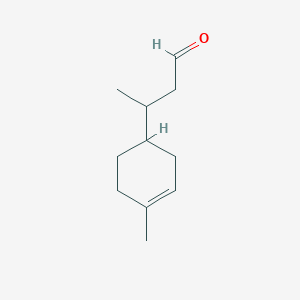
3-(4-Methylcyclohex-3-en-1-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Limonene aldehyde belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Limonene aldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, limonene aldehyde is primarily located in the membrane (predicted from logP) and cytoplasm. Limonene aldehyde has a sweet and sandalwood taste.
Aplicaciones Científicas De Investigación
Ring-Closing Metathesis and Radical Cyclization : Compounds similar to 3-(4-Methylcyclohex-3-en-1-yl)butanal, such as α,ω-(Phenylseleno) carbonyl compounds, have been utilized in anionic reactions leading to sequential ring-closing metathesis and radical cyclization. This process is significant for producing bicyclic products, which have various applications in synthetic chemistry (Clive & Cheng, 2001).
Synthesis and Olfactory Properties : The synthesis of new sandalwood odorants, including compounds structurally related to 3-(4-Methylcyclohex-3-en-1-yl)butanal, has been explored. These studies focus on understanding the olfactory properties of different stereoisomers and their potential applications in perfumery and flavoring industries (Hölscher et al., 2004).
Organic Synthesis and Catalysis : Research has shown that compounds like 3-(4-Methylcyclohex-3-en-1-yl)butanal can be involved in heteropoly acid-catalyzed synthesis, highlighting their role in organic synthesis and catalysis. This involves coupling with various aldehydes to afford 3-oxabicyclo[3.3.1]non-7-ene through oxonium-ene cyclization (Anjibabu et al., 2013).
Flavor Compounds in Foods : The presence and formation of branched aldehydes, similar to 3-(4-Methylcyclohex-3-en-1-yl)butanal, in various food products have been studied. These aldehydes contribute significantly to the flavor profile of foods, with research focusing on their production, degradation, and influence on food taste (Smit, Engels & Smit, 2009).
Pharmacological Research : Although specific research directly involving 3-(4-Methylcyclohex-3-en-1-yl)butanal in pharmacology wasn't found, structurally similar compounds have been investigated for their potential in treating various disorders, indicating a possible area for future exploration.
Propiedades
Número CAS |
6784-13-0 |
|---|---|
Nombre del producto |
3-(4-Methylcyclohex-3-en-1-yl)butanal |
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
3-(4-methylcyclohex-3-en-1-yl)butanal |
InChI |
InChI=1S/C11H18O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h3,8,10-11H,4-7H2,1-2H3 |
Clave InChI |
VJYFMQREUJXCQV-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(C)CC=O |
SMILES canónico |
CC1=CCC(CC1)C(C)CC=O |
Otros números CAS |
6784-13-0 199445-85-7 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



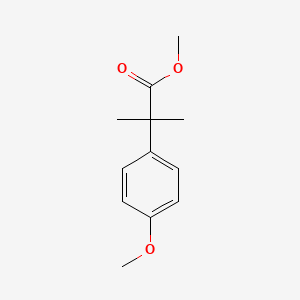
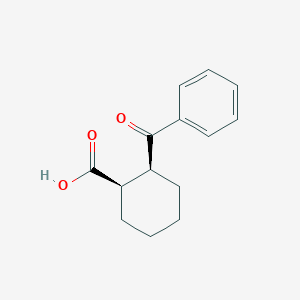
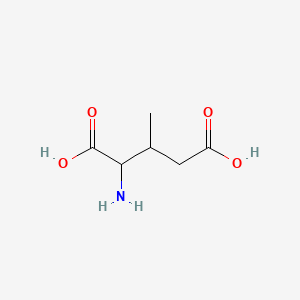
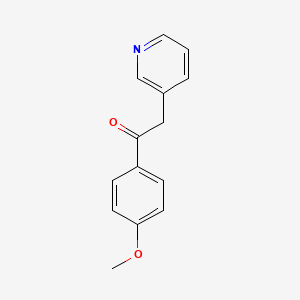
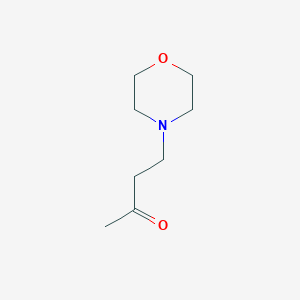
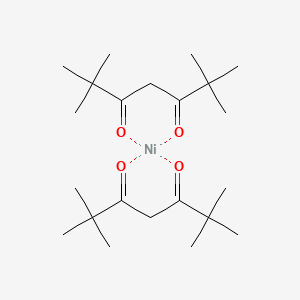
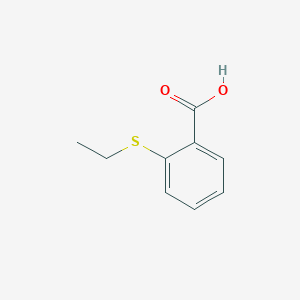
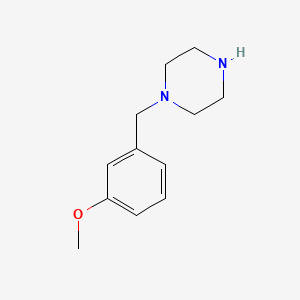
![2-[(2-Formamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B1595415.png)
![9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1595418.png)
